N-(2-methylphenyl)oxolane-2-carboxamide
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Overview
Description
N-(2-methylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.253 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a carboxamide group attached to a 2-methylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methylphenylamine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic derivatives.
Scientific Research Applications
N-(2-methylphenyl)oxolane-2-carboxamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)furan-2-carboxamide
- N-(2-methylphenyl)tetrahydro-2-thiophenecarboxamide
- N-(2-methylphenyl)tetrahydro-2-pyrancarboxamide
Uniqueness
N-(2-methylphenyl)oxolane-2-carboxamide is unique due to its specific structural features, such as the tetrahydrofuran ring and the 2-methylphenyl moiety. These features confer distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
SNZMZAJJWCIAGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCCO2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCO2 |
Origin of Product |
United States |
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